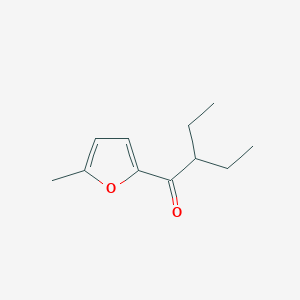
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexane, featuring two ester groups and an ethenyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the esterification of 1,4-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst, followed by the introduction of the ethenyl group through a Heck reaction. The reaction conditions typically include:
Esterification: 1,4-cyclohexanedicarboxylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst at a temperature of around 60-70°C.
Heck Reaction: The resulting dimethyl 1,4-cyclohexanedicarboxylate is then subjected to a Heck reaction with vinyl halides in the presence of a palladium catalyst and a base such as triethylamine at a temperature of around 100-120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide in an inert solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst at moderate temperatures.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: It is employed in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism of action of dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release carboxylic acids, which can interact with enzymes and receptors. The ethenyl group can participate in addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,4-cyclohexanedicarboxylate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains additional carbonyl groups, leading to different reactivity and applications.
Dimethyl terephthalate: An aromatic ester with different structural and chemical properties.
Uniqueness
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate is unique due to the presence of both ester and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
106004-05-1 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-12(11(14)16-3)7-5-9(6-8-12)10(13)15-2/h4,9H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
JDCALSFKAHPGSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)(C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


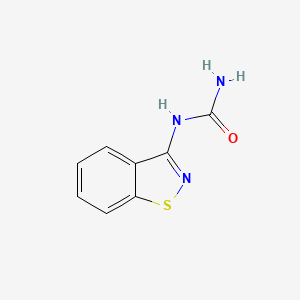
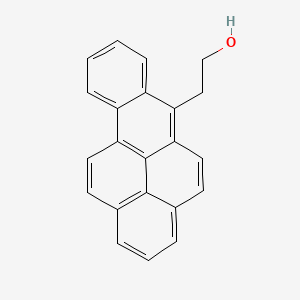
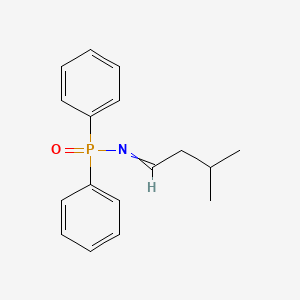
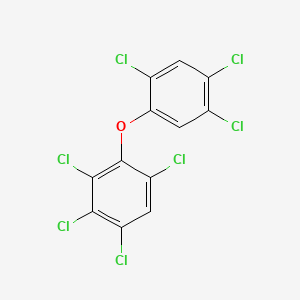
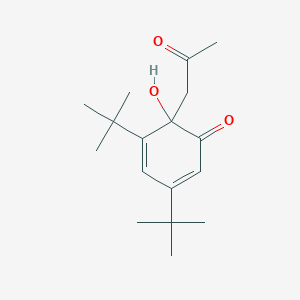
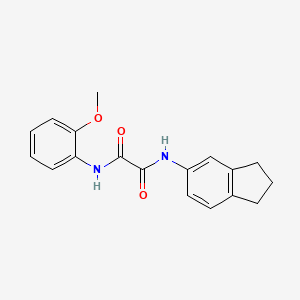
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
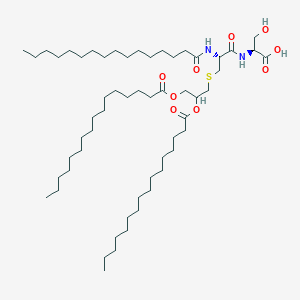
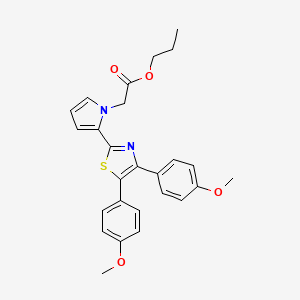
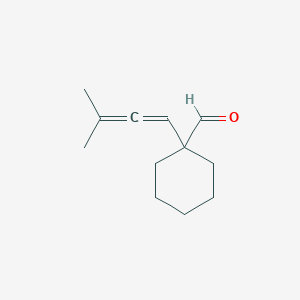
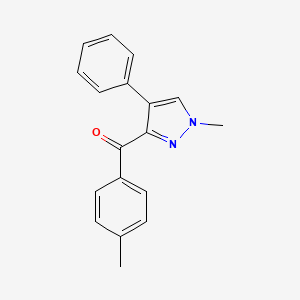

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)
